Cas no 2680690-27-9 (1-{(benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic acid)

1-{(benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28296369
- 2680690-27-9
- 1-{[(benzyloxy)carbonyl]amino}-3-[(trimethylsilyl)methyl]cyclobutane-1-carboxylic acid
- 1-{(benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic acid
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- インチ: 1S/C17H25NO4Si/c1-23(2,3)12-14-9-17(10-14,15(19)20)18-16(21)22-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21)(H,19,20)
- InChIKey: NYBOFCCUKZQHDX-UHFFFAOYSA-N
- ほほえんだ: [Si](C)(C)(C)CC1CC(C(=O)O)(C1)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 335.15528481g/mol
- どういたいしつりょう: 335.15528481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 434
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
1-{(benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28296369-2.5g |
1-{[(benzyloxy)carbonyl]amino}-3-[(trimethylsilyl)methyl]cyclobutane-1-carboxylic acid |
2680690-27-9 | 95.0% | 2.5g |
$2100.0 | 2025-03-19 | |
Enamine | EN300-28296369-0.5g |
1-{[(benzyloxy)carbonyl]amino}-3-[(trimethylsilyl)methyl]cyclobutane-1-carboxylic acid |
2680690-27-9 | 95.0% | 0.5g |
$1027.0 | 2025-03-19 | |
Enamine | EN300-28296369-0.05g |
1-{[(benzyloxy)carbonyl]amino}-3-[(trimethylsilyl)methyl]cyclobutane-1-carboxylic acid |
2680690-27-9 | 95.0% | 0.05g |
$900.0 | 2025-03-19 | |
Enamine | EN300-28296369-0.1g |
1-{[(benzyloxy)carbonyl]amino}-3-[(trimethylsilyl)methyl]cyclobutane-1-carboxylic acid |
2680690-27-9 | 95.0% | 0.1g |
$943.0 | 2025-03-19 | |
Enamine | EN300-28296369-10.0g |
1-{[(benzyloxy)carbonyl]amino}-3-[(trimethylsilyl)methyl]cyclobutane-1-carboxylic acid |
2680690-27-9 | 95.0% | 10.0g |
$4606.0 | 2025-03-19 | |
Enamine | EN300-28296369-1.0g |
1-{[(benzyloxy)carbonyl]amino}-3-[(trimethylsilyl)methyl]cyclobutane-1-carboxylic acid |
2680690-27-9 | 95.0% | 1.0g |
$1070.0 | 2025-03-19 | |
Enamine | EN300-28296369-1g |
1-{[(benzyloxy)carbonyl]amino}-3-[(trimethylsilyl)methyl]cyclobutane-1-carboxylic acid |
2680690-27-9 | 1g |
$1070.0 | 2023-09-07 | ||
Enamine | EN300-28296369-5g |
1-{[(benzyloxy)carbonyl]amino}-3-[(trimethylsilyl)methyl]cyclobutane-1-carboxylic acid |
2680690-27-9 | 5g |
$3105.0 | 2023-09-07 | ||
Enamine | EN300-28296369-5.0g |
1-{[(benzyloxy)carbonyl]amino}-3-[(trimethylsilyl)methyl]cyclobutane-1-carboxylic acid |
2680690-27-9 | 95.0% | 5.0g |
$3105.0 | 2025-03-19 | |
Enamine | EN300-28296369-0.25g |
1-{[(benzyloxy)carbonyl]amino}-3-[(trimethylsilyl)methyl]cyclobutane-1-carboxylic acid |
2680690-27-9 | 95.0% | 0.25g |
$985.0 | 2025-03-19 |
1-{(benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic acid 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
1-{(benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic acidに関する追加情報
1-{(Benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic Acid
1-{(Benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic acid, with CAS No 2680690-27-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a cyclobutane ring, a benzyloxy carbonyl amino group, and a trimethylsilyl methyl substituent. These structural features make it a valuable tool in synthetic chemistry and drug discovery.
The cyclobutane ring in this compound is a key structural element that contributes to its unique chemical properties. Cyclobutanes are known for their strained ring structure, which can lead to interesting reactivity and selectivity in chemical reactions. Recent studies have explored the use of cyclobutane-containing compounds in the development of novel antibiotics and anticancer agents. For instance, researchers have found that cyclobutane rings can enhance the bioavailability and stability of certain drugs, making them more effective in treating various diseases.
The benzyloxy carbonyl amino group in this compound plays a crucial role in its functionality. This group is often used as a protecting group for amino acids during peptide synthesis. The ability to selectively protect and deprotect functional groups is essential in organic synthesis, particularly in the construction of complex molecules like peptides and proteins. Recent advancements in protecting group chemistry have enabled more efficient and selective synthesis of such compounds, which has been instrumental in the development of new therapeutic agents.
The trimethylsilyl methyl substituent adds another layer of complexity to this compound's structure. Trimethylsilyl groups are commonly used as protecting groups for hydroxyl and carboxylic acid functionalities due to their stability under harsh reaction conditions. In this compound, the trimethylsilyl group likely serves to stabilize the carboxylic acid moiety during synthesis or subsequent reactions. This stabilization is particularly important when dealing with reactive intermediates or when preparing compounds for biological assays.
Recent research has focused on the application of 1-{(benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic acid in medicinal chemistry. Scientists have investigated its potential as a building block for constructing bioactive molecules with improved pharmacokinetic properties. For example, studies have shown that incorporating cyclobutane rings into drug candidates can enhance their ability to penetrate cellular membranes, thereby increasing their efficacy as therapeutic agents.
In addition to its role in drug discovery, this compound has also been utilized in the development of advanced materials. The unique combination of functional groups in this molecule makes it an attractive candidate for use in polymer chemistry and materials science. Researchers have explored its potential as a monomer for synthesizing novel polymers with tailored properties, such as improved mechanical strength or thermal stability.
The synthesis of 1-{(benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic acid involves a series of carefully designed reactions that highlight the principles of modern organic synthesis. Key steps include the formation of the cyclobutane ring through [2+2] cycloaddition reactions, the introduction of the benzyloxy carbonyl amino group via peptide coupling techniques, and the installation of the trimethylsilyl methyl substituent using silylation methods. These steps demonstrate the versatility and precision achievable in contemporary organic chemistry.
Despite its complexity, this compound is amenable to large-scale synthesis using established methodologies. Its stability under standard reaction conditions makes it suitable for use in both academic research and industrial applications. Moreover, its compatibility with common analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry facilitates its characterization and quality control.
In conclusion, 1-{(benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic acid is a versatile compound with significant potential in various areas of chemistry and pharmacology. Its unique structure enables it to serve as a valuable building block for constructing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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